N-[(3-methylthiophen-2-yl)methyl]butan-2-amine
Overview
Description
“N-[(3-methylthiophen-2-yl)methyl]butan-2-amine” is a chemical compound that has been mentioned in various contexts in the scientific literature . It is related to “methyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride”, which has a CAS Number of 860710-37-8 and a molecular weight of 177.7 . Another related compound is “(2-methylpropyl)[(3-methylthiophen-2-yl)methyl]amine” with a CAS Number of 869942-30-3 and a molecular weight of 183.32 .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name and related compounds. For instance, “methyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride” has an InChI Code of 1S/C7H11NS.ClH/c1-6-3-4-9-7(6)5-8-2;/h3-4,8H,5H2,1-2H3;1H . Similarly, “(2-methylpropyl)[(3-methylthiophen-2-yl)methyl]amine” has an InChI Code of 1S/C10H17NS/c1-8(2)6-11-7-10-9(3)4-5-12-10/h4-5,8,11H,6-7H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, “methyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride” is a powder with a melting point of 196-199°C and is stored at room temperature . On the other hand, “(2-methylpropyl)[(3-methylthiophen-2-yl)methyl]amine” is a liquid stored at 4°C .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
N-[(3-methylthiophen-2-yl)methyl]butan-2-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, its derivative, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, is crucial in the preparation of premafloxacin, an antibiotic aimed at treating veterinary pathogens. This synthesis involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
DNA-Binding Polymers and Gene Delivery
A water-soluble cationic polythiophene derivative synthesized from this compound binds to DNA and forms polyplexes. This polymer shows potential as a theranostic gene delivery vehicle, highlighting its application in the field of biotechnology and medical research (Carreon, Santos, Matson, & So, 2014).
Chemical Synthesis and Characterization
In chemical synthesis, the compound's derivatives are used in various reactions. For example, the synthesis and characterization of 1-amino-4-methylthio-2-nitro-1,3-butadienes, derived from 3-nitrothiophene treatment, demonstrate its role in producing complex organic structures (Surange, Kumaran, Rajappa, Rajalakshmi, & Pattabhi, 1997).
Material Science and Polymer Chemistry
This compound's derivatives also play a significant role in material science. They are used in developing N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which are important for new conjugated polymeric systems. This development involves palladium-catalyzed amination and bromination/cyclization processes (Ogawa & Rasmussen, 2003).
Future Directions
Thiophene derivatives, including “N-[(3-methylthiophen-2-yl)methyl]butan-2-amine”, continue to attract interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-4-9(3)11-7-10-8(2)5-6-12-10/h5-6,9,11H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDFKGPGTCEWRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CS1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405897 | |
Record name | N-[(3-methylthiophen-2-yl)methyl]butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-29-0 | |
Record name | N-[(3-methylthiophen-2-yl)methyl]butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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